N-carbobenzoxy-g-aminohexanoic acid
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Overview
Description
N-carbobenzoxy-g-aminohexanoic acid: is an organic compound with the molecular formula C14H19NO4 N-benzyloxycarbonyl-6-aminohexanoic acid . This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, where it serves as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-carbobenzoxy-g-aminohexanoic acid is typically synthesized through the reaction of 6-aminohexanoic acid with benzyl chloroformate . The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-carbobenzoxy-g-aminohexanoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The carbobenzoxy group can be removed through hydrolysis, yielding the free amino acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles can be used, depending on the desired substitution product
Major Products:
Hydrolysis: 6-aminohexanoic acid.
Reduction: 6-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-carbobenzoxy-g-aminohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The primary function of N-carbobenzoxy-g-aminohexanoic acid is to protect the amino group during chemical synthesis. The carbobenzoxy group is stable under a variety of conditions but can be selectively removed when necessary. This allows for the stepwise construction of complex molecules, such as peptides, without interference from the amino group .
Comparison with Similar Compounds
- N-carbobenzoxy-6-aminocaproic acid
- N-carbobenzoxy-6-aminoheptanoic acid
- N-carbobenzoxy-6-aminooctanoic acid
Uniqueness: N-carbobenzoxy-g-aminohexanoic acid is unique due to its specific chain length and the presence of the carbobenzoxy protecting group. This combination makes it particularly useful in peptide synthesis, where precise control over the structure and reactivity of intermediates is crucial .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQBDNASFGRMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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